![molecular formula C8H11ClO B044690 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one CAS No. 124809-22-9](/img/structure/B44690.png)
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one, also known as campholenic aldehyde, is a bicyclic monoterpene ketone that is commonly used in the synthesis of various organic compounds. It is a white crystalline solid with a camphor-like odor and has a molecular weight of 154.66 g/mol. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one is not well understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Effets Biochimiques Et Physiologiques
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit some anti-inflammatory and analgesic effects, although the exact mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and has been shown to produce high yields. However, one of the main limitations of using this compound is its potential toxicity, which may pose a risk to researchers working with it.
Orientations Futures
There are several potential future directions for research on 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the synthesis of new organic compounds and natural products using this compound as a starting material. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to determine its potential applications in other fields, such as material science and environmental remediation.
Méthodes De Synthèse
The synthesis of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods, including the oxidation of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one acid and the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetic acid. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method has been shown to produce high yields of the desired product and is relatively simple and cost-effective.
Applications De Recherche Scientifique
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, including chiral building blocks and natural products. In medicinal chemistry, it has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In material science, this compound has been used as a precursor for the synthesis of various polymers and coatings.
Propriétés
Numéro CAS |
124809-22-9 |
|---|---|
Nom du produit |
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
5-chloro-1-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-7-3-2-4-8(7,9)6(10)5-7/h2-5H2,1H3 |
Clé InChI |
LTRPJCIWHCVHHF-UHFFFAOYSA-N |
SMILES |
CC12CCCC1(C(=O)C2)Cl |
SMILES canonique |
CC12CCCC1(C(=O)C2)Cl |
Synonymes |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



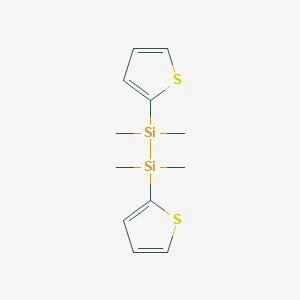
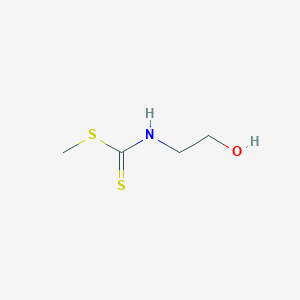



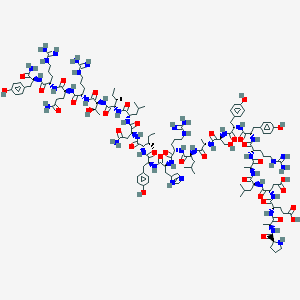

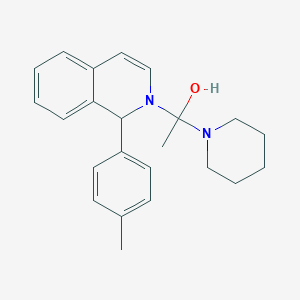
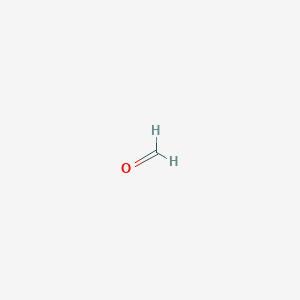
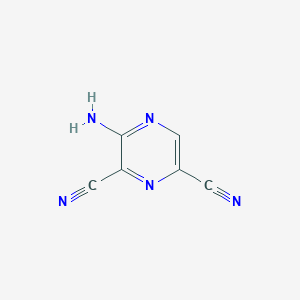

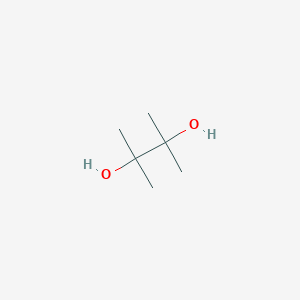
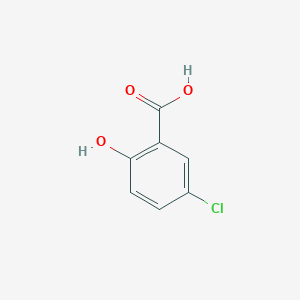
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)